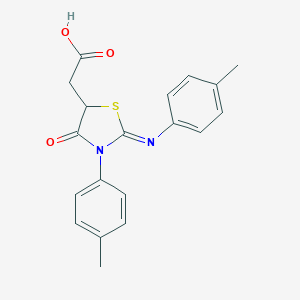
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid, also known as TTMA, is a thiazolidine derivative that has gained attention due to its potential applications in various scientific research fields. TTMA has been synthesized using different methods and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid is not fully understood. However, studies have suggested that (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid may act by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid may also act by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, such as MCF-7 breast cancer cells and A549 lung cancer cells. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has also been found to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, and antifungal activity against Candida albicans. Moreover, (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has been shown to reduce oxidative stress and inflammation in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid in lab experiments is its potential as a multifunctional compound. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid exhibits various activities, which makes it suitable for different types of experiments. Moreover, (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid. One direction is to investigate its potential as a metal-based drug. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has shown potential as a ligand in coordination chemistry, and its metal complexes may exhibit enhanced activity and selectivity. Another direction is to study the structure-activity relationship of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid and its derivatives. By modifying the structure of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid, it may be possible to enhance its activity and reduce its toxicity. Moreover, the potential of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid as a drug delivery system can also be explored. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid can be used as a carrier for drugs, which may improve their bioavailability and efficacy.
Méthodes De Synthèse
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid can be synthesized using different methods. One of the methods involves the reaction of P-toluenesulfonamide, P-tolylhydrazine, and ethyl acetoacetate in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has been studied for its potential applications in various scientific research fields. It has been found to exhibit antitumor, antibacterial, and antifungal activities. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has also been studied for its potential as an antioxidant and anti-inflammatory agent. Moreover, (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has been used as a ligand in coordination chemistry and has shown potential for the development of metal-based drugs.
Propriétés
Nom du produit |
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid |
|---|---|
Formule moléculaire |
C19H18N2O3S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-[3-(4-methylphenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C19H18N2O3S/c1-12-3-7-14(8-4-12)20-19-21(15-9-5-13(2)6-10-15)18(24)16(25-19)11-17(22)23/h3-10,16H,11H2,1-2H3,(H,22,23) |
Clé InChI |
HMTMTHUUFQSRFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)

![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)
![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)
![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)
